What is Thp-peg10-thp used for in research
What is Thp-peg10-thp used for in research
An in-depth analysis of the term "THP-PEG10-THP" suggests a potential conflation of two distinct molecular entities used in biomedical research: the retrotransposon-derived protein PEG10 and chemical linkers involving Tetrahydropyranyl (THP) and Polyethylene Glycol (PEG) . This guide will primarily focus on the PEG10 protein, which has a significant body of research concerning its role in cellular delivery systems and cancer, while also clarifying the nature of THP-PEG chemical structures.
Part 1: The PEG10 Protein in Research
Paternally Expressed Gene 10 (PEG10) is a protein derived from a retrotransposon that has been integrated into the mammalian genome.[1] It is a Gag-like protein that can form virus-like particles (VLPs) and naturally packages its own mRNA for intercellular transfer.[1][2][3] This innate ability has been harnessed by researchers for therapeutic delivery.
The SEND Platform for RNA Delivery
A significant application of PEG10 in research is the development of the Selective Endogenous eNcapsidation for cellular Delivery (SEND) system.[4] This platform bioengineers the PEG10 protein to package and deliver specific RNA cargoes, such as those for gene editing, to target cells.
The SEND system leverages the natural ability of PEG10 to bind its own mRNA and form a protective, spherical capsule around it. By identifying the specific molecular signals in the PEG10 mRNA that the protein recognizes for packaging, scientists can flank a desired RNA cargo (e.g., CRISPR-Cas9 mRNA) with these signals. When this engineered RNA is introduced into a cell that is also producing the PEG10 protein, PEG10 will package the cargo RNA into VLPs that are then secreted from the cell and can be taken up by other cells.
To facilitate entry into target cells, these PEG10 VLPs can be "pseudotyped" with fusogenic proteins, which are proteins that promote membrane fusion. This allows for a modular and targetable delivery system.
The general workflow for utilizing the PEG10-based SEND system for RNA delivery is as follows:
Caption: Workflow of the PEG10-based SEND system for RNA delivery.
VLP Production and Cargo Packaging:
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Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Transfection: Plasmids encoding the PEG10 protein, a fusogen (like VSVg), and the cargo RNA (e.g., Cre recombinase or Cas9 flanked by PEG10 UTRs) are co-transfected into the HEK293T cells using a transfection reagent like CalFectin.
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VLP Collection: 48-72 hours post-transfection, the cell culture medium containing the secreted VLPs is collected.
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Purification: The medium is centrifuged at low speed to remove cells and debris, followed by ultracentrifugation to pellet the extracellular vesicles containing the VLPs.
VLP Transduction of Target Cells:
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Target Cell Plating: Target cells (e.g., reporter cells expressing a LoxP-flanked gene for a Cre recombinase cargo) are plated in a suitable culture vessel.
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Incubation: The purified VLP suspension is added to the target cells.
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Analysis: After 48-72 hours, the target cells are analyzed for the effect of the delivered cargo. For a Cre recombinase cargo, this would involve detecting the expression of a reporter gene. For a CRISPR-Cas9 cargo, this would involve sequencing the target genomic locus to detect editing.
PEG10 in Cancer Research
Research has also identified PEG10 as a factor in cancer progression, particularly in the context of resistance to therapies.
Role in CDK4/6 Inhibitor Resistance: In hormone receptor-positive (HR+) breast cancer, resistance to CDK4/6 inhibitors (like palbociclib) is a significant clinical challenge. Recent studies have shown that high expression of PEG10 is associated with resistance to these inhibitors.
The proposed mechanism involves PEG10 suppressing key tumor-suppressing pathways. Specifically, PEG10 can inhibit the natural cell cycle inhibitor p21 and the E3 ubiquitin ligase SIAH1. By suppressing p21, PEG10 promotes cell cycle progression. By suppressing SIAH1, it prevents the degradation of the transcription factor ZEB1, which promotes an epithelial-to-mesenchymal transition (EMT), a process linked to drug resistance and metastasis.
Targeting PEG10 with siRNA or antisense oligonucleotides in combination with a CDK4/6 inhibitor has been shown to synergistically inhibit the proliferation of resistant cancer cells.
Caption: PEG10-mediated signaling in CDK4/6 inhibitor resistance.
Part 2: THP-PEG Linkers in Research
The term "THP-PEG" refers to a chemical structure used in organic synthesis and bioconjugation, which is distinct from the PEG10 protein.
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THP (Tetrahydropyranyl): This is a common acid-labile protecting group for alcohols. It is introduced to mask a hydroxyl group, preventing it from reacting during a chemical synthesis, and can be easily removed later under mild acidic conditions.
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PEG (Polyethylene Glycol): This is a hydrophilic polymer chain. In drug development, PEG chains (or "PEG linkers") are used to connect different molecular moieties. They can improve the solubility and pharmacokinetic properties of a compound.
A molecule described as "THP-PEG10-THP" would therefore be a polyethylene glycol linker consisting of 10 ethylene glycol units, with both ends of the polymer capped by a tetrahydropyranyl protecting group. Such a molecule is not used for its biological activity but rather as a building block or linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where precise spacing and solubility are required.
Summary of Quantitative Data
Due to the disparate nature of the search results, quantitative data is presented separately for the PEG10 protein's application and for the chemical properties of THP-PEG linkers.
Table 1: Research Applications of PEG10
| Area of Research | Key Finding | Organism/Cell Model | Potential Application | Reference |
|---|---|---|---|---|
| RNA Delivery (SEND) | Engineered PEG10 can package and deliver functional mRNA (e.g., Cre, Cas9) to target cells. | Mouse and Human Cells | Gene therapy, Gene editing | |
| Breast Cancer | High PEG10 expression is associated with resistance to CDK4/6 inhibitors. | Palbociclib-resistant breast cancer cell lines and xenografts | Therapeutic target to overcome drug resistance |
| General Cell Biology | PEG10 protease domain (PRPEG10) may play a role in mediating cell proliferation. | HEK293T and HaCaT cells | Understanding retroelement function | |
Table 2: Properties of THP-PEG Linkers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Feature | Common Use | Reference |
|---|---|---|---|---|---|
| THP-PEG4 | 60221-37-6 | 234.3 | THP protecting group on a 4-unit PEG chain with a terminal hydroxyl. | PROTAC linker synthesis |
| THP-PEG12 | 92417-25-9 | Not specified | THP protecting group on a 12-unit PEG chain. | Chemical synthesis | |
References
- 1. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Scientists harness human protein to deliver molecular medicines to cells | MIT News | Massachusetts Institute of Technology [news.mit.edu]
